Apomine

Übersicht

Beschreibung

Apomine is a novel compound known for its hypocholesterolemic propertiesThis compound has been studied for its potential in treating conditions such as osteoporosis and various types of tumors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Apomine is synthesized through a series of chemical reactions involving the formation of a carbon-phosphorus bond. The synthesis typically involves the reaction of a phenylpropane derivative with phosphonic acid esters under controlled conditions. The reaction conditions include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process includes steps such as purification, crystallization, and drying to obtain the final product in a form suitable for pharmaceutical use .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Apomin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Apomin kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in Apomin verändern.

Substitution: Apomin kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Apomin, die die Kern-Bisphosphonatstruktur beibehalten, aber unterschiedliche funktionelle Gruppen daran befestigt haben .

Wissenschaftliche Forschungsanwendungen

Historical Context and Pharmacological Profile

Apomorphine was first synthesized in the mid-19th century and has since evolved through numerous clinical applications. Initially recognized for its emetic properties, it later gained prominence as an antiparkinsonian agent. Its mechanism of action primarily involves stimulation of dopamine receptors, making it a crucial player in managing dopaminergic dysfunctions.

Antiparkinsonian Treatment

Apomorphine is predominantly used to manage motor fluctuations in patients with advanced Parkinson's disease (PD). It is administered via subcutaneous injections or continuous infusion, providing rapid relief from "off" periods associated with levodopa therapy.

- Clinical Efficacy : Studies have demonstrated that apomorphine significantly reduces dyskinesias and improves motor scores in PD patients. For instance, a systematic review indicated that subcutaneous apomorphine infusions successfully aborted "off" periods and provided a levodopa-sparing effect .

| Study | Findings |

|---|---|

| Significant improvement in dyskinesia and "off" state after 6 and 12 months of continuous infusion. | |

| Efficacy in aborting "off" periods noted in multiple clinical trials. |

Emetic Indications

Historically, apomorphine was primarily used as an emetic agent to induce vomiting in cases of poisoning or to facilitate gastric emptying. This application is less common today but highlights the drug's versatility.

Addiction Therapy

Apomorphine has been explored for its potential in treating substance dependence, particularly through its emetic properties which can condition aversive responses to substances like alcohol and drugs . Its ability to modulate dopaminergic pathways makes it a candidate for further research in addiction therapies.

Investigative Applications

Apomorphine serves as a valuable pharmacological probe in neuroscience research. It is utilized to investigate dopaminergic neurotransmission and assess central dopamine system alterations through behavioral assays.

- Behavioral Studies : Apomorphine-induced behaviors are employed to evaluate dopaminergic activity, contributing to the understanding of conditions like schizophrenia and depression . Its role in endocrine challenge tests also aids in diagnosing disorders related to dopamine dysregulation.

Case Study 1: Parkinson's Disease Management

A clinical trial involving 51 patients with advanced PD demonstrated that continuous subcutaneous apomorphine infusion led to significant improvements in UPDRS scores, indicating enhanced motor function and reduced dyskinesia over a year-long period .

Case Study 2: Addiction Conditioning

In studies assessing the efficacy of apomorphine for addiction treatment, researchers noted its potential to condition aversive responses when paired with addictive substances, suggesting a pathway for therapeutic interventions in substance use disorders .

Safety and Tolerability

While apomorphine is generally well-tolerated, some adverse effects have been reported, including mild site reactions and nausea. Long-term studies indicate that these effects are manageable and do not outweigh the benefits of treatment for most patients .

Wirkmechanismus

Apomine exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, which is a key enzyme in the mevalonate pathway of cholesterol synthesis. This inhibition leads to the degradation of the enzyme and a reduction in cholesterol synthesis. This compound also stimulates the activity of low-density lipoprotein receptors, enhancing the clearance of cholesterol from the bloodstream .

Vergleich Mit ähnlichen Verbindungen

Alendronate: Another bisphosphonate used to treat osteoporosis.

Risedronate: Similar to Apomine, it inhibits bone resorption.

Zoledronic Acid: A potent bisphosphonate used in cancer therapy to prevent bone complications.

Uniqueness of this compound: this compound is unique in its dual action of inhibiting cholesterol synthesis and promoting apoptosis in cancer cells. Unlike other bisphosphonates, this compound has shown significant potential in reducing tumor burden and preventing osteolytic lesions in myeloma models .

Biologische Aktivität

Apomine, a novel compound classified as a hypocholesterolemic agent, has garnered attention for its potential biological activities, particularly in the context of cholesterol regulation and neuroprotection. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

This compound is chemically characterized as a 1,1-bisphosphonate ester. Its primary mechanism involves the inhibition of cholesterol synthesis, which has been demonstrated across various species. By targeting specific pathways in cholesterol metabolism, this compound effectively lowers plasma cholesterol levels, making it a candidate for treating hypercholesterolemia .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Hypocholesterolemic Effects : this compound has been shown to significantly reduce plasma cholesterol concentrations in animal models. In studies, it was observed that this compound administration led to a marked decrease in both total and low-density lipoprotein (LDL) cholesterol levels .

- Neuroprotective Properties : There is emerging evidence suggesting that this compound may possess neuroprotective qualities. Research indicates that compounds similar to apomorphine can exhibit both antioxidant and pro-oxidant effects, potentially influencing neuronal health .

- Genotoxicity and Neurotoxicity : Studies have reported contrasting effects of apomorphine derivatives on cellular health. Apomorphine has shown potential neurotoxic effects mediated by its oxidation derivatives, which can lead to oxidative stress and DNA damage in neuronal cells .

Table 1: Summary of Key Studies on this compound

Case Study: Long-term Apomorphine Infusion

A study involving patients with advanced Parkinson's disease (APD) assessed the long-term effects of continuous subcutaneous apomorphine infusion (CSAI). The results indicated significant reductions in the functional impact of dyskinesia over a 12-month period. Patients reported improved quality of life with minimal side effects, underscoring the therapeutic potential of apomorphine in managing motor fluctuations associated with Parkinson's disease .

Safety Profile

While this compound shows promise as a therapeutic agent, its safety profile requires careful consideration. Reports indicate that while mild side effects such as nausea and site reactions are common, serious adverse effects are rare . Additionally, studies on genotoxicity highlight the need for further investigation into the long-term effects of apomorphine derivatives on cellular integrity .

Eigenschaften

CAS-Nummer |

126411-13-0 |

|---|---|

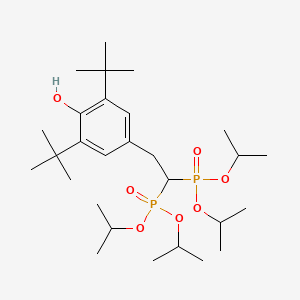

Molekularformel |

C28H52O7P2 |

Molekulargewicht |

562.7 g/mol |

IUPAC-Name |

4-[2,2-bis[di(propan-2-yloxy)phosphoryl]ethyl]-2,6-ditert-butylphenol |

InChI |

InChI=1S/C28H52O7P2/c1-18(2)32-36(30,33-19(3)4)25(37(31,34-20(5)6)35-21(7)8)17-22-15-23(27(9,10)11)26(29)24(16-22)28(12,13)14/h15-16,18-21,25,29H,17H2,1-14H3 |

InChI-Schlüssel |

YLJOVCWVJCDPLN-UHFFFAOYSA-N |

SMILES |

CC(C)OP(=O)(C(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)P(=O)(OC(C)C)OC(C)C)OC(C)C |

Kanonische SMILES |

CC(C)OP(=O)(C(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)P(=O)(OC(C)C)OC(C)C)OC(C)C |

Aussehen |

Solid powder |

Key on ui other cas no. |

126411-13-0 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

apomine SR 45023A SR 9223i SR-45023A SR-9223i tetraisopropyl 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-ethyl-1,1-bisphosphonate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.